

An In-depth Technical Guide on the BCL6 Inhibitor JNJ-65234637

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OICR12694

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of JNJ-65234637 (also known as OICR-12694), a potent and orally bioavailable small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein.

Chemical Structure and Physicochemical Properties

JNJ-65234637 is a complex heterocyclic molecule designed to disrupt the protein-protein interaction between BCL6 and its co-repressors.

Table 1: Chemical and Physicochemical Properties of JNJ-65234637

Property	Value
Chemical Formula	C ₂₉ H ₂₈ ClF ₃ N ₈ O ₄
Molecular Weight	645.04 g/mol [1]
IUPAC Name	(S)-5-(1-(2-((3-chloro-6-(2,4-dimethylpiperazin-1-yl)-2-fluoropyridin-4-yl)amino)-2-oxoethyl)-4-oxo-4,6,7,8-tetrahydro-1H-dipyrrolo[1,2-a:2',3'-d]pyrimidin-3-yl)-3,4-difluoro-2-hydroxybenzamide [1]
SMILES String	<chem>O=C1C2=C(N=C3N1CCC3)N(CC(NC4=C(Cl)C(F)=NC(N5--INVALID-LINK--C)=C4)=O)C=C(C6=C(O)C(F)=C(F)C=C6C(N)=O)C2=O</chem>
CAS Number	2360625-97-2 [2] [3]
Appearance	Solid
Purity	≥98%
Solubility	Sparingly soluble in DMSO (1-10 mg/mL)
Storage	Store at -20°C for long-term stability (≥ 4 years). Can be shipped at room temperature. [1]

Pharmacological Properties

JNJ-65234637 is a highly potent and selective inhibitor of BCL6, a master transcriptional repressor implicated in the pathogenesis of certain cancers, particularly diffuse large B-cell lymphoma (DLBCL).[\[4\]](#)

JNJ-65234637 functions as a protein-protein interaction inhibitor. It binds to the BTB (Broad-Complex, Tramtrack and Bric-a-brac) domain of the BCL6 protein. This binding event physically blocks the recruitment of co-repressor complexes (containing proteins such as SMRT, NCOR, and BCOR) to BCL6.[\[3\]](#) Consequently, the transcriptional repression mediated by BCL6 is alleviated, leading to the re-expression of BCL6 target genes. These genes are often involved in critical cellular processes such as cell cycle control, DNA damage response, and apoptosis.

The potency and selectivity of JNJ-65234637 have been characterized through various in vitro assays.

Table 2: In Vitro Pharmacological Data for JNJ-65234637

Assay Type	Cell Line / System	Endpoint	Value (nM)
Binding Affinity	Surface Plasmon Resonance	K _d	5
BCL6 Reporter Assay	SU-DHL-4	EC ₅₀	89
Cell Proliferation Inhibition	Karpas-422	IC ₅₀	92

JNJ-65234637 has demonstrated a favorable in vitro safety and selectivity profile.

Table 3: In Vitro Safety and Selectivity Profile of JNJ-65234637

Assay	Result
BTB Protein Binding Selectivity	>100-fold selectivity over other BTB proteins
Kinase Panel (109 kinases)	Minimal inhibitory activity at 1 μ M
Cytochrome P450 (CYP) Inhibition	IC ₅₀ >10 μ M for CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4
hERG Ion Channel Inhibition	Minimal inhibition
Ames Test (Mutagenicity)	Negative
Micronucleus Test (Genotoxicity)	Negative

Pharmacokinetic studies in animal models have shown that JNJ-65234637 is orally bioavailable with favorable properties.

Table 4: In Vivo Pharmacokinetic Parameters of JNJ-65234637

Species	Dosing Route	Key Findings
Mouse	Oral	Low clearance and good oral exposure.
Dog	Oral	Low clearance and good oral exposure. [2]

Experimental Protocols

The following are representative protocols for the key experiments cited. These are intended to be illustrative of the methodologies used to characterize JNJ-65234637.

This assay measures the binding kinetics and affinity of JNJ-65234637 to the BCL6 BTB domain.

- Instrumentation: Biacore T200 or similar SPR instrument.
- Ligand: Recombinant human BCL6 BTB domain protein.
- Analyte: JNJ-65234637.
- Procedure:
 - The BCL6 BTB domain is immobilized on a CM5 sensor chip via amine coupling.
 - A reference flow cell is prepared without the BCL6 protein to subtract non-specific binding.
 - A serial dilution of JNJ-65234637 in a suitable running buffer (e.g., HBS-EP+) is prepared.
 - The different concentrations of JNJ-65234637 are injected over the sensor and reference flow cells.
 - The association and dissociation of JNJ-65234637 are monitored in real-time.
 - The sensorgrams are fitted to a 1:1 binding model to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_d).

This cell-based assay measures the ability of JNJ-65234637 to de-repress a BCL6-regulated reporter gene.

- Cell Line: SU-DHL-4 cells stably expressing a luciferase reporter gene under the control of a BCL6-responsive promoter.
- Procedure:
 - SU-DHL-4 reporter cells are seeded in a 96-well plate.
 - Cells are treated with a serial dilution of JNJ-65234637 or vehicle control.
 - After a defined incubation period (e.g., 24-48 hours), a luciferase substrate is added.
 - Luminescence is measured using a plate reader.
 - The data is normalized to the vehicle control, and the EC₅₀ value is calculated using a non-linear regression model.

This assay determines the anti-proliferative effect of JNJ-65234637 on a BCL6-dependent lymphoma cell line.

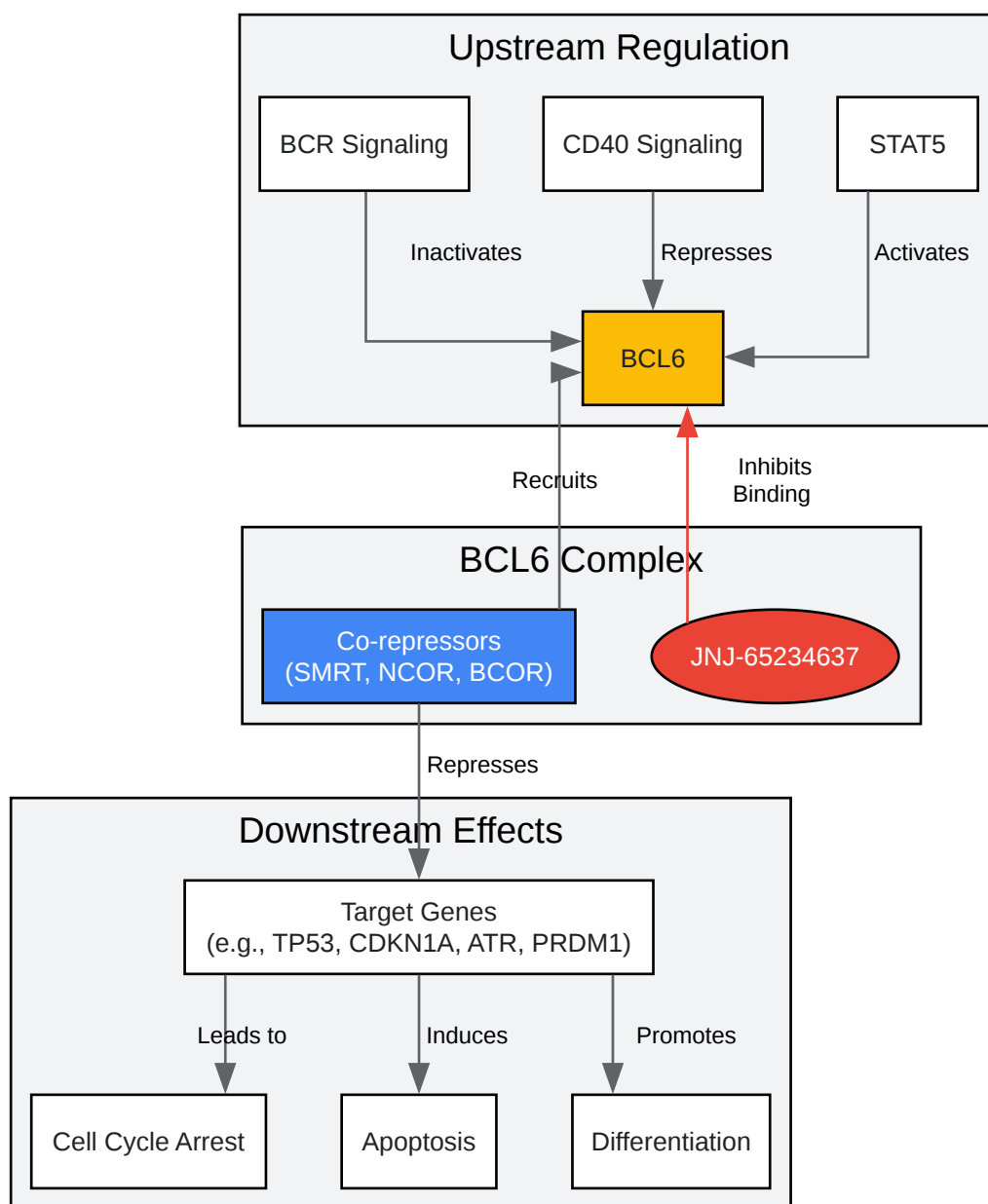
- Cell Line: Karpas-422 cells.
- Procedure:
 - Karpas-422 cells are seeded in a 96-well plate.
 - Cells are treated with a serial dilution of JNJ-65234637 or vehicle control.
 - After an incubation period of 3-5 days, cell viability is assessed using a reagent such as CellTiter-Glo® or by direct cell counting.
 - The data is normalized to the vehicle control, and the IC₅₀ value is calculated.

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of JNJ-65234637 in a rodent model.

- Animals: Male BALB/c mice.
- Procedure:
 - A cohort of mice is administered JNJ-65234637 via oral gavage. Another cohort receives an intravenous injection for bioavailability determination.
 - Blood samples are collected at various time points post-dosing.
 - Plasma is isolated from the blood samples.
 - The concentration of JNJ-65234637 in the plasma is quantified using LC-MS/MS.
 - Pharmacokinetic parameters such as C_{\max} , T_{\max} , AUC, clearance, and half-life are calculated using appropriate software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the BCL6 signaling pathway and a typical workflow for inhibitor screening.



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Caption: BCL6 Signaling Pathway and the Mechanism of Action of JNJ-65234637.



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Caption: A typical workflow for the screening and development of a BCL6 inhibitor.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the BCL6 Inhibitor JNJ-65234637]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856262#jnj-65234637-chemical-structure-and-properties]

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